molecular formula C17H18F3IO3S B598792 (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate CAS No. 1204518-02-4

(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate

Cat. No. B598792
CAS RN: 1204518-02-4
M. Wt: 486.288
InChI Key: KVLSSMIQFXWHII-UHFFFAOYSA-M
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Description

“(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate” is a reagent used in organic synthesis, typically applied in arylation reactions and in iodonium metathesis reactions . It has a molecular formula of C17H18F3IO3S and a molecular weight of 486.29 .


Molecular Structure Analysis

The molecular structure of “(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate” consists of a central iodine atom bonded to a 4-methylphenyl group and a 2,4,6-trimethylphenyl group . The iodine atom carries a positive charge, making it an iodonium ion .


Chemical Reactions Analysis

As a reagent, “(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate” is typically used in arylation reactions and in iodonium metathesis reactions . Arylation reactions involve the addition of an aryl group to a substrate, while iodonium metathesis reactions involve the exchange of iodonium ions .


Physical And Chemical Properties Analysis

“(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate” is a solid at 20°C . It is sensitive to light . It has a melting point range of 177.0 to 182.0 °C . It is soluble in methanol . Its appearance can vary from white to light yellow to dark green in the form of a powder to crystal .

Scientific Research Applications

  • Photopatterning of Surfaces : Iodonium salts, including derivatives like (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate, have been used for photografting on surfaces. This process involves immersing a gold surface in an iodonium salt solution with a photosensitizer, and then patterning it with blue light through a mask. The technique is useful for creating polyaryl films with strong adhesion and variable substituents, applicable in materials science and nanotechnology (Médard et al., 2018).

  • Generation and Trapping of Acylbenzynes : Hypervalent iodine compounds, similar in structure to (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate, have been synthesized for generating benzynes with a ketone function. These compounds demonstrate mild reaction conditions and high yields, highlighting their potential in synthetic organic chemistry (Kitamura et al., 2006).

  • Benzyne Precursors : Certain phenyliodonium triflates, related to (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate, have been identified as efficient and mild precursors for benzyne, a reactive intermediate in organic synthesis. This discovery opens up new pathways for creating complex organic molecules (Kitamura et al., 2003).

  • Synthesis of Optically Active Macrocyclic Molecular Squares : Research has shown the synthesis of optically active nanoscale-size tetranuclear assemblies using iodonium salts, like (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate. These assemblies have potential applications in the development of new materials and in nanotechnology (Olenyuk et al., 1996).

  • Diaryliodonium Triflate Synthesis : A method for synthesizing diaryliodonium triflates directly from iodoarenes has been developed, demonstrating the versatility of iodonium salts in organic synthesis. This method is notable for avoiding high temperatures and severe reaction conditions (Hossain & Kitamura, 2006).

Safety and Hazards

“(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate” is classified as a danger according to GHS06 . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye or skin irritation persists .

properties

IUPAC Name

(4-methylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18I.CHF3O3S/c1-11-5-7-15(8-6-11)17-16-13(3)9-12(2)10-14(16)4;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLSSMIQFXWHII-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[I+]C2=C(C=C(C=C2C)C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746456
Record name (4-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate

CAS RN

1204518-02-4
Record name (4-Methylphenyl)(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
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